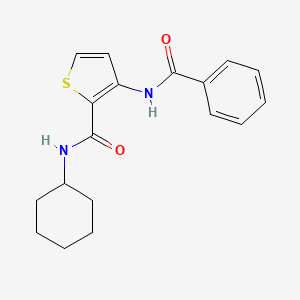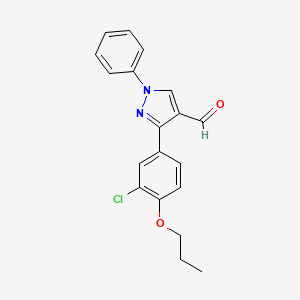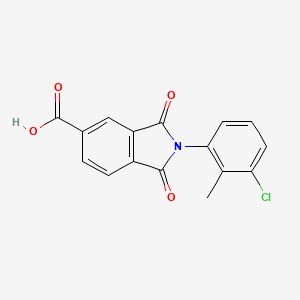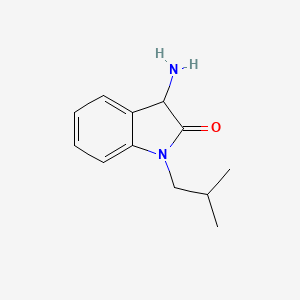![molecular formula C17H23ClN2OS B2632227 N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride CAS No. 2418694-31-0](/img/structure/B2632227.png)
N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride is a useful research compound. Its molecular formula is C17H23ClN2OS and its molecular weight is 338.89. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine; hydrochloride, and its derivatives have been primarily studied in the context of their synthesis and antimicrobial activity. For instance, a class of new P-substituted iminophosphoranes containing the 1,3-benzothiazol-2-ylmethyl moiety was synthesized and demonstrated promising antibacterial and antifungal activities at lower minimum inhibitory concentration (MIC) values, indicating their potential as antimicrobial agents (Madhava et al., 2016). Similarly, derivatives of 1,3-benzothiazol were synthesized and evaluated for their antimicrobial activity, displaying variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, other derivatives, such as those of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, were synthesized and characterized, also showing variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).
Synthesis and Characterization
The synthesis and characterization of derivatives containing the 1,3-benzothiazol moiety are a significant focus in the literature. For instance, various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized, and their structures were characterized by spectral data (Visagaperumal et al., 2010). Also, novel oxadiazole derivatives from benzimidazole were synthesized, and their analogues were characterized, adding to the structural knowledge of compounds with the 1,3-benzothiazol moiety (Vishwanathan & Gurupadayya, 2014).
Biological Activity and Structure-Activity Relationship
Studies also extend to understanding the biological activity and structure-activity relationship of compounds containing the 1,3-benzothiazol moiety. For instance, the structure-activity relationship of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives was investigated for developing potent anti-HIV agents, revealing that certain derivatives are more effective against several strains of HIV-1 and HIV-2 than the parent compound (Mizuhara et al., 2012). In another study, benzotriazoles and benzothiazoles were examined in human urine from several countries, providing insights into human exposure to these compounds, their biotransformation, and the occurrence of these chemicals in the environment (Asimakopoulos, Wang, Thomaidis, & Kannan, 2013).
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS.ClH/c1-5-17(6-1)9-14(4-7-20-17)11-18-10-13-2-3-16-15(8-13)19-12-21-16;/h2-3,8,12,14,18H,1,4-7,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPZLGJKCIKSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCO2)CNCC3=CC4=C(C=C3)SC=N4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole](/img/structure/B2632148.png)




![N-benzyl-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2632158.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2632159.png)
![1-(2-{[(isobutylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2632160.png)

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2632164.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2632165.png)
![8-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline](/img/structure/B2632167.png)